

Unveiling the Cross-Species Pharmacokinetic Profile of AZD2716: A Technical Guide

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Compound of Interest

Compound Name: **AZD2716**

Cat. No.: **B605752**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) properties of **AZD2716**, a potent and selective inhibitor of secreted phospholipase A2 (sPLA2), across various preclinical species. The information presented herein is crucial for understanding the disposition of this compound and for guiding further development and clinical trial design.

Executive Summary

AZD2716 has demonstrated excellent preclinical pharmacokinetic properties, characterized by low clearance and high oral bioavailability across multiple species, including mouse, rat, dog, and cynomolgus monkey.^{[1][2]} This favorable profile supports its potential as a therapeutic agent for coronary artery disease. This document details the quantitative PK parameters, the experimental methodologies employed in these studies, and the underlying signaling pathway of its therapeutic target.

Cross-Species Pharmacokinetic Data

The pharmacokinetic parameters of **AZD2716** following intravenous (i.v.) and oral (p.o.) administration in mouse, rat, dog, and cynomolgus monkey are summarized below. The data highlights the consistent and favorable profile of the compound across different animal models.

Species	Dose (i.v./p.o.) (mg/kg)	Clearance (CL) (mL/min/kg)	Volume of Distribution (Vss) (L/kg)	Oral Bioavailability (F) (%)
Mouse	1 / 2	11	1.1	95
Rat	1 / 2	1	0.22	81
Dog	0.5 / 1	0.3	0.26	82
Cynomolgus Monkey	0.5 / 1	1.1	0.32	100

Data sourced from Giordanetto F, et al. ACS Med Chem Lett. 2016;7(10):884-889.[1][2]

Experimental Protocols

The pharmacokinetic parameters presented in this guide were determined through a series of in vivo studies. The following is a detailed description of the methodologies employed.

In Vivo Pharmacokinetic Studies

Species and Housing: Male mice (strain not specified), Sprague-Dawley rats, Beagle dogs, and cynomolgus monkeys were used for the pharmacokinetic studies. Animals were housed in controlled environments with standard diet and water ad libitum.

Dosing:

- **Intravenous (i.v.) Administration:** **AZD2716** was formulated in an appropriate vehicle and administered as a bolus dose via a suitable vein for each species (e.g., tail vein for rodents, cephalic vein for dogs and monkeys).
- **Oral (p.o.) Administration:** For oral dosing, **AZD2716** was administered via gavage as a solution or suspension in a suitable vehicle.

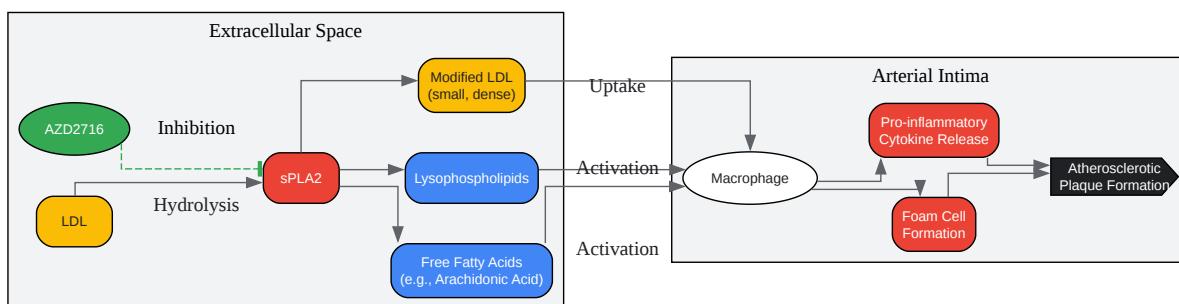
Blood Sampling: Serial blood samples were collected at predetermined time points post-dosing. The sampling schedule was designed to adequately characterize the absorption, distribution, and elimination phases of the drug. Blood samples were collected into tubes containing an appropriate anticoagulant and processed to obtain plasma.

Bioanalysis: Plasma concentrations of **AZD2716** were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method was optimized for sensitivity, specificity, accuracy, and precision to ensure reliable quantification of the analyte in biological matrices.

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters from the plasma concentration-time data. This included the calculation of clearance (CL), volume of distribution at steady state (Vss), and oral bioavailability (F).

Signaling Pathway

AZD2716 exerts its therapeutic effect by inhibiting secreted phospholipase A2 (sPLA2), a key enzyme in the inflammatory cascade associated with atherosclerosis. The following diagram illustrates the pro-atherogenic signaling pathway of sPLA2.



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Caption: Pro-atherogenic signaling pathway of secreted phospholipase A2 (sPLA2) and the inhibitory action of **AZD2716**.

Conclusion

AZD2716 demonstrates a promising and consistent pharmacokinetic profile across multiple preclinical species, characterized by low clearance and high oral bioavailability.[1][2] These attributes, coupled with its potent inhibition of sPLA2, underscore its potential as a novel therapeutic agent for the treatment of coronary artery disease. The data and protocols presented in this guide provide a solid foundation for its continued development and translation to clinical settings.

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References

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